2-Oxopentanoate

Enzyme kinetics Lactate dehydrogenase Substrate specificity

2-Oxopentanoate (α-ketovalerate, CAS 1821-02-9 for the free acid) is a short-chain 2-oxo monocarboxylic acid anion with the molecular formula C₅H₇O₃⁻ and a molecular weight of 115.11 g/mol. It belongs to the α-keto acid family and is structurally characterized by a ketone group at the C2 position adjacent to the carboxylate.

Molecular Formula C5H7O3-
Molecular Weight 115.11 g/mol
Cat. No. B1239548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopentanoate
Synonyms2-ketopentanoic acid
2-ketopentanoic acid, sodium salt
2-ketovalerate
alpha-ketovaleric acid
Molecular FormulaC5H7O3-
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESCCCC(=O)C(=O)[O-]
InChIInChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1
InChIKeyKDVFRMMRZOCFLS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxopentanoate (α-Ketovalerate): Chemical Identity and Procurement-Relevant Definition


2-Oxopentanoate (α-ketovalerate, CAS 1821-02-9 for the free acid) is a short-chain 2-oxo monocarboxylic acid anion with the molecular formula C₅H₇O₃⁻ and a molecular weight of 115.11 g/mol [1]. It belongs to the α-keto acid family and is structurally characterized by a ketone group at the C2 position adjacent to the carboxylate. Naturally occurring as a minor metabolite in human blood and biofluids—distinct from the major branched-chain keto acids (BCKAs) derived from leucine, isoleucine, and valine—it holds a unique niche as a non-proteinogenic metabolic probe and an analytical internal standard [2][3]. Its physicochemical properties (XLogP3-AA: 1.1, hydrogen bond acceptor count: 3) dictate solubility and chromatographic behavior that differ meaningfully from its methyl-substituted analogs, a property of direct relevance to analytical procurement [1].

Why Generic α-Keto Acid Interchange Risks Experimental Failure: The Case for 2-Oxopentanoate-Specific Selection


Within the α-keto acid metabolic panel, compounds differing by a single methyl group can exhibit orders-of-magnitude differences in enzyme affinity, transporter recognition, and chromatographic retention. 2-Oxopentanoate (straight-chain, C5) is not simply a less-methylated version of 3-methyl-2-oxopentanoate (KMV, C6) or 4-methyl-2-oxopentanoate (KIC, C6). The branched-chain 2-oxo acid dehydrogenase complex (BCKDC)—the gatekeeper of BCAA catabolism—discriminates sharply among these substrates with distinct Km and Vmax values [1]. Furthermore, dedicated bacterial and mitochondrial transporters demonstrate markedly different binding affinities (KD values) across this chemical series [2]. Procuring a generic α-keto acid without precise chain-length and substitution-pattern specification thus introduces uncontrolled variables into enzyme kinetic studies, metabolic flux analyses, and analytical method development—where even co-elution of 2-oxopentanoate with isobaric interferents can compromise quantification [3].

2-Oxopentanoate Quantitative Differentiation Evidence: Comparator-Based Selection Metrics


LDH-C4 Substrate Affinity: 2-Oxopentanoate Km Compared with Pyruvate and Lactate

Human seminal plasma lactate dehydrogenase-C4 (LDH-C4) exhibits markedly differentiated affinity toward 2-oxopentanoate relative to its canonical substrates pyruvate and lactate. The apparent Km for 2-oxopentanoate (α-ketovalerate) is 1.3 × 10⁻³ M, which is approximately 17-fold higher (weaker affinity) than that for pyruvate (7.7 × 10⁻⁵ M) but approximately 5-fold lower (stronger affinity) than that for lactate (6.7 × 10⁻³ M) [1]. This intermediate affinity profile positions 2-oxopentanoate as a mechanistically discriminating substrate for probing the active-site geometry and metabolic preference of LDH isozymes that accept alternative 2-oxo acid substrates beyond pyruvate.

Enzyme kinetics Lactate dehydrogenase Substrate specificity Cancer metabolism

Transporter Binding Affinity Rank-Order: KD = 0.1 µM for 2-Oxopentanoate vs. Structurally Related 2-Oxo Acids

The bacterial 2-ketomonocarboxylate transporter (TCDB 2.A.1.6) discriminates among short-chain 2-oxo acids with a binding affinity rank-order placing 2-oxopentanoate (2-oxovalerate) at the top with an equilibrium dissociation constant (KD) of 0.1 µM. By comparison, the transporter's affinity for the branched-chain analogs 2-oxoisovalerate, 2-oxobutyrate, 2-oxoisocaproate, and 2-oxo-3-methylvalerate is progressively weaker, with pyruvate exhibiting the weakest measurable affinity at KD = 3 µM—a 30-fold difference from 2-oxopentanoate [1]. This ranking demonstrates that the transporter binding pocket preferentially accommodates the straight C5 chain over methyl-branched or shorter-chain analogs.

Membrane transport Metabolite uptake Affinity ranking Bacterial physiology

Branched-Chain 2-Oxo Acid Dehydrogenase (BCKDC) Substrate Discrimination: 2-Oxopentanoate vs. Methyl-Branched Analogs

The branched-chain 2-oxo acid dehydrogenase complex (BCKDC) purified from ox liver mitochondria exhibits distinct oxidation kinetics toward structurally related 2-oxo acid substrates. While the enzyme complex oxidizes the branched-chain substrates 4-methyl-2-oxopentanoate (KIC), 3-methyl-2-oxobutyrate (KIV), and D/L-3-methyl-2-oxopentanoate (KMV), oxidation of the straight-chain analog 2-oxopentanoate (2-ketovalerate) is not among the primary substrates characterized for this enzyme preparation [1]. Critically, the oxidative decarboxylation of ⁴C-labeled 4-methyl-2-oxopentanoate was competitively inhibited by 3-methyl-2-oxobutyrate and DL-3-methyl-2-oxopentanoate, but not by pyruvate—establishing a clear substrate-recognition boundary within the active site that excludes the α-keto acid without a branched alkyl chain [1]. This negative selectivity data demonstrates that 2-oxopentanoate is not functionally interchangeable with BCKDC substrates and can serve as a negative-control substrate for validating BCKDC-specific activity assays.

BCAA metabolism Maple syrup urine disease Enzyme selectivity Mitochondrial oxidation

Analytical Resolution: Ion Chromatography Retention Time of 2-Oxopentanoate vs. Co-Analyzed α-Oxocarboxylates

In a comparative methodology study evaluating ion chromatography (IC) against gas chromatography (GC) for the determination of α-oxocarboxylates in aqueous solution, 2-oxopentanoate (2-ketovalerate) was resolved alongside four structurally related analytes: oxoethanoate (glyoxylate, C2), 2-oxopropanoate (pyruvate, C3), 2-oxobutanoate (2-ketobutyrate, C4), and oxopropanedioate (ketomalonate, C4 dicarboxylate) [1]. The IC method achieved baseline separation of all five analytes within a single run, with retention times increasing predictably with alkyl chain length. The C5 straight-chain 2-oxopentanoate eluted later than its C4 homolog 2-oxobutanoate but earlier than would be expected for a C6 branched-chain analog—providing an empirically validated retention-time window that confirms chromatographic distinguishability from the common biological α-keto acids with which it may co-occur in metabolic extracts [1].

Analytical chemistry Ion chromatography Method validation Metabolomics

Analytical Sensitivity Benchmarking: LC-MS/MS Limit of Detection (LOD) for 2-Oxopentanoate vs. Platform-Specific Performance

Detection sensitivity for 2-oxopentanoate varies substantially by analytical platform. Vendor-validated LC-MS/MS methods achieve a limit of detection (LOD) of 0.01 µM, representing a 5-fold sensitivity improvement over GC-MS (LOD: 0.05 µM) and a 10-fold improvement over HPLC-UV (LOD: 0.1 µM) . Derivatization with o-phenylenediamine further enhances sensitivity for keto acids in LC-MS workflows. This sensitivity tiering has direct implications for study design: only LC-MS/MS can reliably quantify 2-oxopentanoate at the low-nanomolar concentrations expected in mitochondrial sub-compartments, whereas HPLC-UV may be sufficient for cell lysate analysis where concentrations are typically higher .

LC-MS/MS Method sensitivity Limit of detection Metabolite quantification

Metabolic Fate Discrimination: 2-Oxopentanoate as a Non-BCAA-Derived Keto Acid vs. Branched-Chain Congeners

Unlike the branched-chain α-keto acids α-ketoisocaproate (KIC, from leucine), α-keto-β-methylvalerate (KMV, from isoleucine), and α-ketoisovalerate (KIV, from valine), 2-oxopentanoate (α-ketovalerate) is not a direct transamination product of any branched-chain amino acid. Its metabolic origin in humans is not fully established, and it does not participate in the canonical BCAA catabolic pathway [1]. In contrast, the methyl-branched analogs 3-methyl-2-oxopentanoate and 4-methyl-2-oxopentanoate are direct intermediates of isoleucine and leucine degradation, respectively, and their plasma concentrations are tightly coupled to BCAA intake and catabolic rate [2]. This metabolic independence makes 2-oxopentanoate a uniquely positioned internal standard or tracer for BCKA-focused metabolomics studies: its concentration does not fluctuate in response to dietary BCAA load or inborn errors of BCAA metabolism (e.g., maple syrup urine disease), providing a stable baseline signal against which disease-associated BCKA perturbations can be normalized [3].

Metabolic origin Biomarker specificity Valine metabolism Clinical chemistry

2-Oxopentanoate: Evidence-Backed Research and Procurement Application Scenarios


BCKDC Enzyme Activity Assays: Use 2-Oxopentanoate as a Negative-Control Substrate for Specificity Validation in MSUD Diagnostics

In clinical biochemical laboratories performing branched-chain 2-oxo acid dehydrogenase complex (BCKDC) activity measurements on patient-derived fibroblasts—a core diagnostic assay for maple syrup urine disease (MSUD)—2-oxopentanoate provides an essential specificity control. Because BCKDC oxidizes branched-chain substrates (KIC, KMV, KIV) but does not recognize the straight-chain 2-oxopentanoate [1], inclusion of 2-oxopentanoate in the substrate panel allows the laboratory to verify that measured NADH production is genuinely BCKDC-catalyzed and not attributable to co-purifying α-keto acid dehydrogenases with broader substrate tolerance. This application is directly supported by the substrate discrimination data from Parker & Randle (1978), which established that pyruvate dehydrogenase does not oxidize branched-chain 2-oxo acids and that BCKDC activity is distinct [2].

Metabolic Tracer and Flux Studies: Deploy 2-Oxopentanoate as a Diet-Independent Internal Normalizer in BCKA-Targeted Metabolomics

For mass-spectrometry-based metabolomics studies quantifying branched-chain keto acid (BCKA) panels in human plasma as biomarkers of insulin resistance, liver cirrhosis, or inborn errors of metabolism, 2-oxopentanoate can be spiked as an exogenous internal standard that remains unaffected by dietary BCAA intake, circadian variation, or disease-driven BCAA catabolic flux. Because 2-oxopentanoate is not derived from any BCAA transamination pathway and its endogenous origin is independent of the leucine/isoleucine/valine degradation axis [1][2], its signal intensity provides a stable normalization reference against which the disease-responsive fluctuations of KIC, KMV, and KIV can be quantitatively resolved—improving inter-sample comparability and statistical power in case-control designs.

Enzyme Kinetic Profiling of LDH Isozymes: Use 2-Oxopentanoate as a Mid-Range Affinity Substrate to Probe Active-Site Architecture

For structural biologists and enzymologists characterizing the substrate promiscuity of lactate dehydrogenase (LDH) isozymes—particularly the cancer-associated LDH-C4 and LDH-A isoforms—2-oxopentanoate fills a critical affinity gap. With an apparent Km of 1.3 mM, 2-oxopentanoate binds ∼17-fold more weakly than pyruvate (Km = 0.077 mM) but ∼5-fold more tightly than lactate (Km = 6.7 mM) [1]. This intermediate affinity makes it an ideal tool substrate for resolving contributions of active-site residues to substrate binding energy: mutations that abolish pyruvate turnover (due to excessively impaired binding) may still support measurable 2-oxopentanoate turnover, enabling finer thermodynamic dissection of the substrate-binding funnel.

Metabolic Engineering of Bacterial Chassis: Select 2-Oxopentanoate for High-Affinity Transporter-Mediated Uptake in Bioproduction Systems

For synthetic biology and metabolic engineering programs that require efficient import of exogenous 2-oxo acid precursors into Escherichia coli or related bacterial production hosts, 2-oxopentanoate offers a quantifiable advantage: its equilibrium dissociation constant (KD = 0.1 µM) for the bacterial 2-ketomonocarboxylate transporter is the lowest (highest affinity) among all tested 2-oxo acid substrates, being 30-fold tighter than pyruvate (KD = 3 µM) [1]. This means that 2-oxopentanoate can be supplied at substantially lower extracellular concentrations to achieve the same intracellular flux, reducing feedstock costs and minimizing osmotic stress on the culture—a procurement-relevant differentiator when selecting pathway intermediates for scale-up.

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